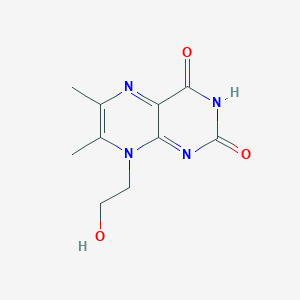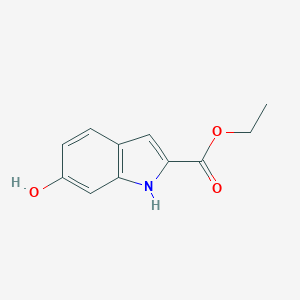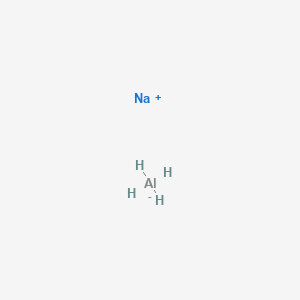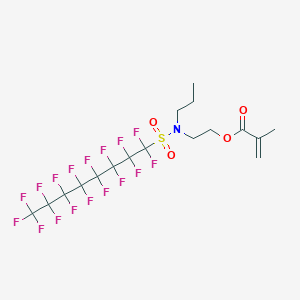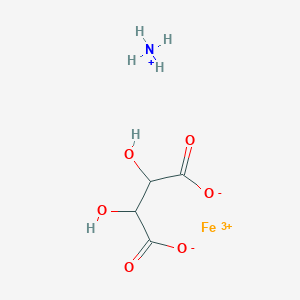
Azanium;2,3-dihydroxybutanedioate;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;2,3-dihydroxybutanedioate;iron, commonly known as iron tartrate, is a coordination complex of iron with tartrate ligands. It is a widely used compound in scientific research due to its unique properties and applications. In
Mecanismo De Acción
Iron tartrate works by binding to biological molecules, such as hemoglobin and myoglobin, and facilitating the transport of oxygen in the body. It also plays a crucial role in the electron transport chain and is involved in the production of ATP, the energy currency of the cell.
Efectos Bioquímicos Y Fisiológicos
Iron tartrate has numerous biochemical and physiological effects, including its role in the formation of red blood cells, the maintenance of the immune system, and the regulation of gene expression. It is also involved in the metabolism of carbohydrates, fats, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using iron tartrate in lab experiments is its availability and low cost. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are numerous future directions for the use of iron tartrate in scientific research, including its potential use in the development of new cancer therapies, the synthesis of iron oxide nanoparticles for biomedical applications, and the study of its role in regulating gene expression. Additionally, further research is needed to determine the optimal dosage and administration of iron tartrate in the treatment of iron-deficiency anemia and other diseases.
Conclusion:
In conclusion, iron tartrate is a widely used compound in scientific research due to its unique properties and applications. It has numerous biochemical and physiological effects and plays a crucial role in the transport of oxygen in the body. While it has advantages and limitations for lab experiments, there are numerous future directions for its use in the development of new therapies and the study of its role in regulating biological processes.
Métodos De Síntesis
Iron tartrate can be synthesized through various methods, including the reaction of iron(II) or iron(III) salts with tartrate ligands. One of the most common methods is the reaction of iron(III) chloride with potassium sodium tartrate in water. The resulting precipitate is then washed and dried to obtain iron tartrate.
Aplicaciones Científicas De Investigación
Iron tartrate has numerous applications in scientific research, including its use as a catalyst in various reactions, a precursor for the synthesis of iron oxide nanoparticles, and as a model for studying the binding of iron to biological molecules. It is also used in the treatment of iron-deficiency anemia and has been shown to have potential therapeutic effects in the treatment of cancer.
Propiedades
Número CAS |
14635-18-8 |
|---|---|
Nombre del producto |
Azanium;2,3-dihydroxybutanedioate;iron |
Fórmula molecular |
C8H12FeNO12 |
Peso molecular |
221.95 g/mol |
Nombre IUPAC |
azanium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H3/q;+3;/p-1 |
Clave InChI |
ODUOISCAHQKPFA-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
Otros números CAS |
14635-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



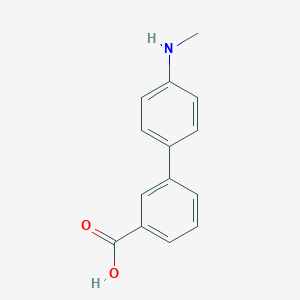
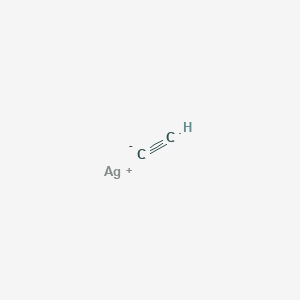
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
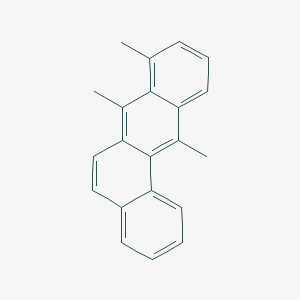
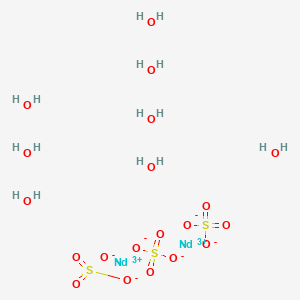
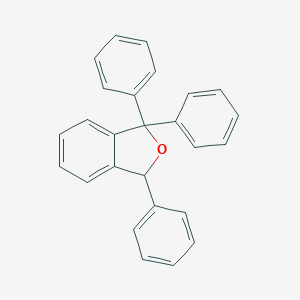
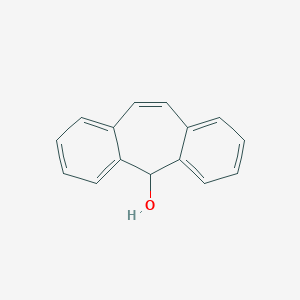
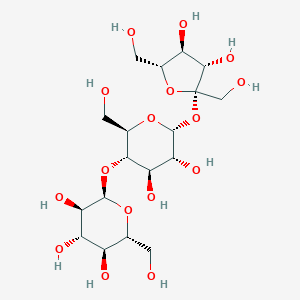
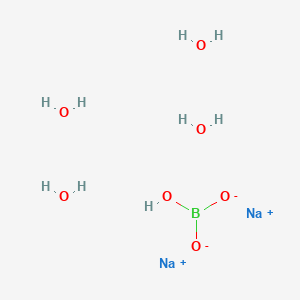
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
